Neu5Gc Demonstrates Differential Siglec Binding Affinity Compared to Neu5Ac: Implications for Glycobiology Research
The C-5 N-glycolyl modification of Neu5Gc confers distinct recognition properties by sialic acid-binding immunoglobulin-type lectins (Siglecs) relative to N-acetylneuraminic acid (Neu5Ac). Mouse CD22 (siglec-2) exhibits a strong binding preference for Neu5Gc over Neu5Ac, with a reported IC₅₀ of 0.80 μM for the Neu5Gcα2,6LacNAc ligand [1]. In contrast, human siglec-1 (sialoadhesin) strongly prefers Neu5Ac over Neu5Gc, resulting in humans having a higher density of siglec-1 ligands compared to great apes [2]. Mouse siglec-2's preference for Neu5Gc represents a known evolutionary divergence from human siglec-2, which binds Neu5Ac equally well [2].
| Evidence Dimension | Siglec receptor binding affinity |
|---|---|
| Target Compound Data | Neu5Gc: IC₅₀ = 0.80 μM for Neu5Gcα2,6LacNAc binding to mouse CD22; strong preference by mouse CD22 |
| Comparator Or Baseline | Neu5Ac: Mouse CD22 shows lower affinity for Neu5Ac; human siglec-1 strongly prefers Neu5Ac over Neu5Gc |
| Quantified Difference | Neu5Gc binds mouse CD22 with high affinity (IC₅₀ = 0.80 μM), whereas Neu5Ac exhibits weaker binding to this receptor |
| Conditions | In vitro siglec binding assays; Neu5Gcα2,6LacNAc ligand |
Why This Matters
Researchers investigating species-specific Siglec biology or human-specific glycan recognition must use authentic Neu5Gc standard rather than Neu5Ac to accurately model murine CD22 signaling or human immune responses to non-human glycans.
- [1] Angata T. Behavior of glycolylated sialoglycans in the binding pockets of murine and human CD22. Cancer Biol Med. 2021;18(2):388-400. mCD22 binds Neu5Gcα2,6LacNAc with IC₅₀ = 0.80 μM. View Source
- [2] Brinkman-Van der Linden EC, et al. Loss of N-Glycolylneuraminic Acid in Human Evolution: Implications for Sialic Acid Recognition by Siglecs. J Biol Chem. 2000;275(12):8633-8640. Human siglec-1 strongly prefers Neu5Ac over Neu5Gc; mouse CD22 prefers Neu5Gc. View Source
